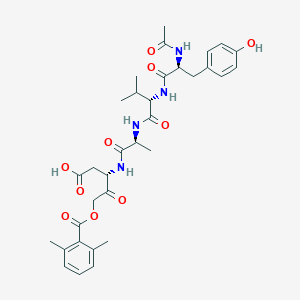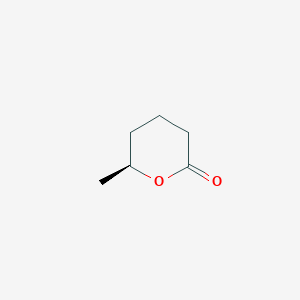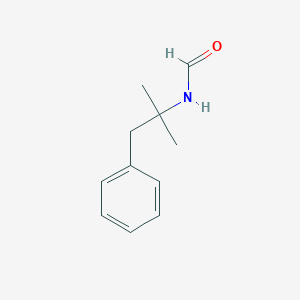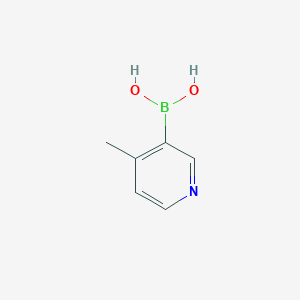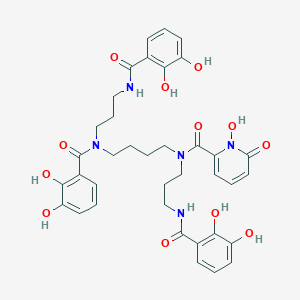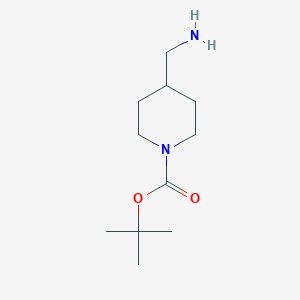
1-Boc-4-(aminomethyl)piperidine
Übersicht
Beschreibung
1-Boc-4-(aminomethyl)piperidine is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is also used as an inhibitor for aspartic acid protease and Kinesin spindle protein . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .
Synthesis Analysis
The synthesis of 1-Boc-4-(aminomethyl)piperidine involves a reaction with 10% Pd/C and hydrogen in methanol at 25°C under 760.051 Torr for 3 hours . This process is more challenging than the simple reaction scheme might imply, because the Boc-anhydride reagent cannot differentiate between the two identical amino moieties in the substrate .Molecular Structure Analysis
The molecular formula of 1-Boc-4-(aminomethyl)piperidine is C11H22N2O2 . Its molecular weight is 214.30 . The SMILES string representation is CC©©OC(=O)N1CCC(CN)CC1 .Chemical Reactions Analysis
1-Boc-4-(aminomethyl)piperidine is a precursor in the preparation of a variety of different protein agonists or antagonists . It is involved in the enantioselective synthesis of N-alkyl terminal aziridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-4-(aminomethyl)piperidine include a boiling point of 237-238 °C, a density of 1.013 g/mL at 25 °C, and a refractive index n20/D of 1.473 .Wissenschaftliche Forschungsanwendungen
Synthesis of Protein Agonists and Antagonists
1-Boc-4-(aminomethyl)piperidine: is utilized as a precursor in the synthesis of various protein agonists or antagonists. These compounds are crucial in the development of potential anticancer therapies by targeting specific proteins involved in cancer cell proliferation, such as Kinesin spindle proteins .
Development of Antidiabetic Agents
The compound serves as a building block for the synthesis of GPR119 agonists. GPR119 is an orphan G-protein coupled receptor that, when activated, has shown promise in the treatment of diabetes due to its role in insulin secretion .
Inhibition of Pim-1 Kinase
Researchers use 1-Boc-4-(aminomethyl)piperidine in the creation of Pim-1 kinase inhibitors. Pim-1 is an oncogene that, when inhibited, can lead to the suppression of tumor growth and proliferation, making it a target for cancer therapy .
Aspartic Acid Protease Inhibition
This compound is also involved in the development of inhibitors for aspartic acid proteases. These enzymes play a role in the maturation of infectious diseases agents, such as HIV, and their inhibition can be a strategy for therapeutic intervention .
Enantioselective Synthesis of Aziridines
1-Boc-4-(aminomethyl)piperidine: is an active reactant in the enantioselective synthesis of N-alkyl terminal aziridines. Aziridines are valuable in medicinal chemistry due to their presence in various biologically active molecules .
Preparation of Platelet-Activating Factor Antagonists
The compound is used in the preparation of biologically active compounds, including orally active platelet-activating factor (PAF) antagonists. PAF antagonists have potential therapeutic applications in treating diseases like asthma and allergies where PAF plays a key role .
Safety And Hazards
1-Boc-4-(aminomethyl)piperidine causes severe skin burns and eye damage. It may also cause respiratory irritation . It is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
1-Boc-4-(aminomethyl)piperidine is a precursor in the preparation of a variety of different protein agonists or antagonists, including Kinesin spindle protein inhibitors with potential anticancer activity and Orphan G-protein coupled receptor GPR119 agonist with antidiabetic potential . Therefore, it has significant potential for future research and development in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKBCNDBOVRQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353110 | |
| Record name | 1-Boc-4-(aminomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(aminomethyl)piperidine | |
CAS RN |
144222-22-0 | |
| Record name | 1-Boc-4-(aminomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

